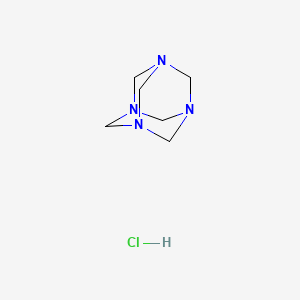
Methenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methenamine hydrochloride is synthesized by the reaction of formaldehyde with ammonium chloride. The reaction typically involves heating a mixture of formaldehyde and ammonium chloride until no more distillate comes over, followed by cooling and crystallization to obtain the product . The reaction can be conducted in both gas phase and solution .
Industrial Production Methods
In industrial settings, this compound is produced by combining formaldehyde and ammonia in an aqueous medium or in the vapor phase. The resulting product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methenamine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In an acidic environment (pH < 6), this compound is hydrolyzed to formaldehyde and ammonia.
Protonation and N-alkylation: The compound behaves like an amine base, undergoing protonation and N-alkylation.
Common Reagents and Conditions
Acidic Environment: Hydrolysis occurs in acidic conditions, producing formaldehyde, which is highly bactericidal.
Alkylating Agents: This compound can be alkylated using agents like chloroallyl chloride.
Major Products Formed
Formaldehyde: Hydrolysis of this compound in acidic conditions produces formaldehyde.
N-alkylated Products: Alkylation reactions produce various N-alkylated derivatives.
Scientific Research Applications
Methenamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Methenamine hydrochloride does not have antibacterial properties in an alkaline environment (pH ≥ 6). in a more acidic environment (pH < 6), it is hydrolyzed to formaldehyde, which is highly bactericidal . The formaldehyde produced exerts its effects by denaturing bacterial proteins and nucleic acids, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Methylamine Hydrochloride: Another amine compound with different applications and properties.
Uniqueness
Methenamine hydrochloride is unique due to its ability to hydrolyze to formaldehyde in acidic conditions, making it highly effective as a urinary tract antiseptic . Unlike other similar compounds, it does not develop bacterial resistance mechanisms, making it a valuable option for long-term therapy .
Properties
CAS No. |
24360-05-2 |
|---|---|
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
InChI Key |
NGDSBQHTMKGUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















